molecular formula C10H7ClF3IO B14045739 1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14045739
M. Wt: 362.51 g/mol
InChI Key: OUOLJUQSAYNIPB-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one is a halogenated aromatic ketone featuring a trifluoromethyl group, iodine, and chlorine substituents on its phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while iodine’s bulkiness may influence steric interactions and reactivity. The chlorine atom on the propanone moiety likely increases electrophilicity, facilitating nucleophilic substitution or condensation reactions. Safety data for the non-iodinated analog indicate hazards such as skin/eye irritation and respiratory toxicity, suggesting similar risks for the iodinated derivative .

Properties

Molecular Formula

C10H7ClF3IO

Molecular Weight

362.51 g/mol

IUPAC Name

1-chloro-1-[3-iodo-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF3IO/c1-5(16)9(11)6-3-2-4-7(15)8(6)10(12,13)14/h2-4,9H,1H3

InChI Key

OUOLJUQSAYNIPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)I)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method involves the reaction of 1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one with thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1-chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Synthesis Method References
1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one Cl, CF₃ on phenyl; no iodine ~264.6 High reactivity for nucleophilic substitution; used in pharmaceuticals Friedel-Crafts acylation
1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one F replaces Cl; CF₃ on phenyl ~248.2 Enhanced metabolic stability; H-F bond insertion reactions HF·pyr-mediated fluorination
1-(3-(Trifluoromethyl)phenyl)propan-2-one No halogens on propanone; CF₃ on phenyl ~216.2 Intermediate in fenfluramine synthesis Hydrolysis of nitriles, acetylation
3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene ring instead of phenyl; Cl ~174.6 Friedel-Crafts acylation model compound AlCl₃-catalyzed acylation
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one Hydrazinylidene group; Cl, OCH₃ ~254.7 Crystallography studies; tautomerism Condensation with hydrazines

Crystallographic and Spectroscopic Data

  • Hydrazinylidene derivatives () form stable crystals for X-ray studies, with bond lengths (e.g., C-Cl: ~1.74 Å) and tautomeric structures resolved via SHELX software ().
  • ¹H NMR : Fluorinated analogs () show distinct coupling patterns (e.g., J = 48.5 Hz for H-F), while hydrazinylidene derivatives exhibit downfield shifts due to conjugation (δ ~7.5–7.7 ppm for aromatic protons) .

Biological Activity

1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of a chloro group, an iodo substituent, and a trifluoromethyl group on a phenyl ring, has been the subject of various studies aimed at elucidating its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

  • Molecular Formula : C11H8ClF3I
  • Molecular Weight : 362.51 g/mol

The compound's electrophilic characteristics make it a candidate for interactions with biological macromolecules, particularly proteins and enzymes.

This compound exhibits biological activities primarily through its role as an electrophile. The compound can engage in nucleophilic addition reactions with thiol-containing proteins, which may lead to modulation of various cellular pathways.

Key Mechanisms Include :

  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes by forming covalent bonds with active site residues, altering their activity.
  • Cellular Pathway Modulation : The compound's ability to interact with key proteins involved in cellular signaling pathways positions it as a potential therapeutic agent in cancer treatment and other diseases.

Case Studies and Research Findings

Recent studies have highlighted the biological evaluation of compounds similar to this compound. For instance, research involving thiazoles with electrophilic warheads demonstrated their capability to induce ferroptosis selectively in cancer cells. This suggests that compounds with similar structural motifs could also exhibit potent cytotoxic effects against tumors .

A comparative analysis of various compounds indicated that those containing trifluoromethyl groups often display enhanced biological activity due to their unique electronic properties. The following table summarizes findings from relevant studies:

Compound NameIC50 (HCT-116)IC50 (NCI-H522)Mechanism of Action
This compoundTBDTBDEnzyme inhibition
CETZOLE-1>40 μM3.99 ± 0.33 μMFerroptosis induction
SAHA1.31 ± 0.08 μM1.72 ± 0.28 μMHistone deacetylase inhibition

Note: TBD indicates that specific IC50 values for the compound were not determined in the current literature.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmacologically active compounds. Its potential applications include:

  • Anticancer Agents : Due to its ability to induce cell death through ferroptosis and enzyme inhibition.
  • Antimicrobial Agents : Similar compounds have shown promising antibacterial and antifungal activity .

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